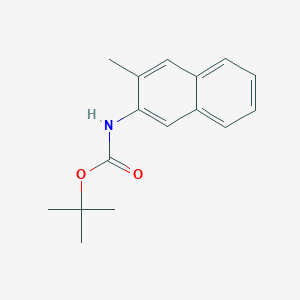

Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate

Description

Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amine moiety of a 3-methyl-substituted naphthalen-2-yl scaffold. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical chemistry .

Properties

IUPAC Name |

tert-butyl N-(3-methylnaphthalen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-11-9-12-7-5-6-8-13(12)10-14(11)17-15(18)19-16(2,3)4/h5-10H,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRGHKUKPBMJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methylnaphthalen-2-yl)carbamate typically involves the reaction of 3-methylnaphthalen-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

3-methylnaphthalen-2-amine+tert-butyl chloroformate→tert-butyl N-(3-methylnaphthalen-2-yl)carbamate

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.

Reduction: The compound can be reduced to its corresponding amine by catalytic hydrogenation.

Substitution: The tert-butyl group can be substituted by other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 3-methylnaphthalen-2-amine.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology: Employed in the study of enzyme mechanisms where carbamates act as enzyme inhibitors.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylnaphthalen-2-yl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, releasing the free amine. This property makes it valuable in multi-step organic syntheses where selective deprotection is required.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties (Hypothetical Data*)

| Compound | LogP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 4.2 | 0.05 | 150–152 |

| Tert-butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate | 3.1 | 1.2 | 130–132 |

| Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | 2.8 | 0.8 | 180–182 |

Biological Activity

Tert-butyl N-(3-methylnaphthalen-2-yl)carbamate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of tert-butyl carbamate with 3-methylnaphthalene derivatives. The general synthetic route involves the formation of the carbamate linkage, which is crucial for its biological activity.

Synthetic Method

- Reagents : Tert-butyl carbamate, 3-methylnaphthalene derivatives.

- Conditions : The reaction typically requires a coupling agent such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the carbamate bond.

- Characterization : The synthesized compound is characterized using spectroscopic methods such as NMR and IR to confirm its structure.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been shown to exhibit various pharmacological effects including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Anti-inflammatory Activity : A study on structurally similar carbamates indicated significant anti-inflammatory activity in vivo, with compounds exhibiting inhibition rates ranging from 39% to 54% in carrageenan-induced edema models .

- Anticancer Potential : Research has highlighted that compounds with similar naphthalene structures can induce apoptosis in cancer cells by modulating ceramide levels and activating specific apoptotic pathways .

Data Table: Comparison of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.